2-Bromo-2-methylpentane
Overview
Description
2-Bromo-2-methylpentane is an organic compound with the molecular formula C6H13Br. It is a type of haloalkane, specifically a brominated alkane, where a bromine atom is attached to the second carbon of a methylpentane chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-methylpentane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and radical initiators is scaled up, and the reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. For example, reacting with sodium ethoxide (NaOEt) in ethanol can lead to the formation of 2-methyl-2-pentanol.
Elimination Reactions: It can also undergo elimination reactions, particularly the E2 mechanism, where a base such as potassium tert-butoxide (KOtBu) abstracts a proton, leading to the formation of an alkene, such as 2-methyl-2-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination: Potassium tert-butoxide in a polar aprotic solvent.
Major Products:
Substitution: 2-methyl-2-pentanol.
Elimination: 2-methyl-2-pentene.
Scientific Research Applications
2-Bromo-2-methylpentane is used in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules. It is also used in mechanistic studies of substitution and elimination reactions.
Biology: While not directly used in biological systems, it can be a precursor for bioactive compounds.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylpentane in chemical reactions involves the formation of a carbocation intermediate in substitution reactions (SN1 mechanism) or a concerted transition state in elimination reactions (E2 mechanism). In the SN1 mechanism, the bromine atom leaves, forming a carbocation, which is then attacked by a nucleophile. In the E2 mechanism, a base abstracts a proton while the bromine atom leaves, forming a double bond.
Comparison with Similar Compounds
2-Bromo-2-methylbutane: Similar in structure but with a shorter carbon chain.
2-Bromo-2-methylpropane:
2-Bromopentane: Lacks the methyl group on the second carbon.
Uniqueness: 2-Bromo-2-methylpentane is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group on the second carbon makes it more sterically hindered compared to 2-Bromopentane, affecting its reactivity in substitution and elimination reactions.
Properties
IUPAC Name |
2-bromo-2-methylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHVVMPTVKBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063395 | |
Record name | Pentane, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4283-80-1 | |
Record name | 2-Bromo-2-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4283-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 2-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004283801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 2-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-2-methylpentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHH5YE32CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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